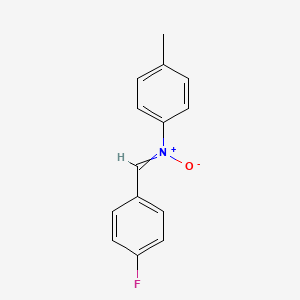
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is an organic compound characterized by the presence of fluorine and methyl groups attached to phenyl rings, along with an imine and N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide typically involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form the corresponding imine. This imine is then oxidized to the N-oxide using an appropriate oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The imine group can be further oxidized to form other functional groups.
Reduction: The N-oxide group can be reduced back to the imine.
Substitution: The fluorine and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the imine to the N-oxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide group.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the N-oxide to the imine.
Applications De Recherche Scientifique
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine and methyl groups can influence the compound’s binding affinity and specificity, while the N-oxide group may participate in redox reactions that modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups, along with the N-oxide functionality, differentiates it from other similar compounds and may result in unique reactivity and applications.
Propriétés
Numéro CAS |
922142-71-0 |
|---|---|
Formule moléculaire |
C14H12FNO |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12FNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
Clé InChI |
GPXPKCHITDUHIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


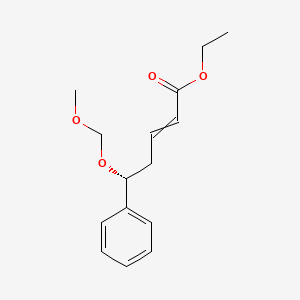
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
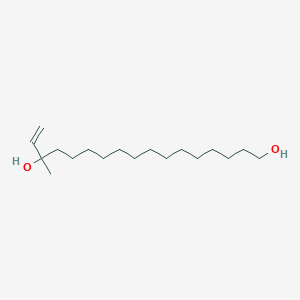
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
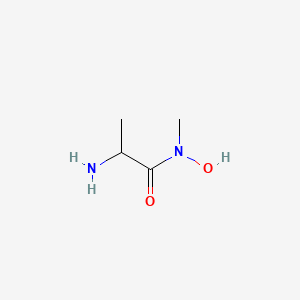
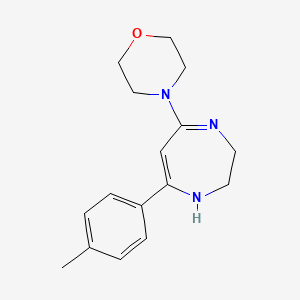

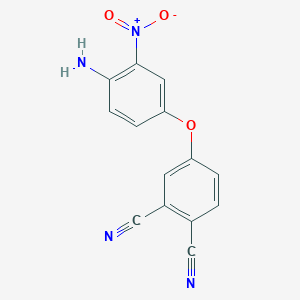
![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
